3-Chloro-6-nitro-1-benzofuran-2-carboxylic acid
Description
Properties
Molecular Formula |
C9H4ClNO5 |
|---|---|
Molecular Weight |
241.58 g/mol |
IUPAC Name |
3-chloro-6-nitro-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C9H4ClNO5/c10-7-5-2-1-4(11(14)15)3-6(5)16-8(7)9(12)13/h1-3H,(H,12,13) |
InChI Key |
PJXVJNPTBWSGRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])OC(=C2Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Overview
A prominent approach involves a one-pot three-step synthesis starting from substituted salicylaldehyde derivatives and chlorinated quinoline intermediates, leading to benzofuran derivatives bearing nitro and chloro substituents.
Synthetic Route
- Step 1: Williamson ether synthesis between 2-chloromethylquinoline and substituted salicylaldehyde derivatives, catalyzed by potassium carbonate in acetonitrile, forming benzofuran precursors.
- Step 2: Hydrolysis of ester groups at the quinoline ring to carboxylic acids.
- Step 3: Intramolecular electrophilic cyclization facilitated by acid catalysis or base, leading to benzofuran formation with nitro and chloro groups positioned appropriately.
Data and Yields
| Starting Material | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| 2-Chloromethylquinoline | Salicylaldehyde derivatives, K₂CO₃, reflux in CH₃CN | 52–82 | Efficient formation of benzofuran core |
| Nitro and chloro substituents | N/A | N/A | Positioned via substituents on salicylaldehyde |
This method is supported by the work of Gao et al., which demonstrated the efficacy of one-pot procedures in synthesizing benzofuran derivatives with various substitutions, including nitro and chloro groups, under mild conditions with good yields.
Aromatic Nucleophilic Substitution and Cyclization Using Salicylaldehyde Derivatives
Strategy
This approach involves initial substitution reactions on aromatic rings, followed by cyclization:
- Initial step: Nucleophilic aromatic substitution (SNAr) of chlorinated quinoline with phenolic or salicylaldehyde derivatives bearing nitro groups.
- Cyclization step: Acid-promoted intramolecular cyclization to form benzofuran rings.
Key Reactions
- Reaction Conditions: Use of polar aprotic solvents (e.g., acetonitrile), with bases like potassium carbonate or sodium hydroxide.
- Catalysts: Acid catalysts such as polyphosphoric acid or Lewis acids (e.g., zinc chloride) to promote cyclization.
Data Table
This method emphasizes the importance of electronic effects of nitro groups in directing substitution and cyclization, as reported in recent studies.
Catalytic Cyclization via Metal-Catalyzed C–H Activation
Rhodium and Lewis-Acid Catalysis
Recent advances include the use of rhodium-based catalysts and Lewis acids to facilitate direct C–H activation and cyclization:
- Rhodium Catalysis: Involves C–H activation on aromatic precursors, followed by migratory insertion and β-oxygen elimination to form benzofuran rings.
- Lewis Acid Catalysis: Utilizes catalysts like scandium triflate or BF₃·OEt₂ to promote intramolecular cyclization from suitably substituted phenols and dicarbonyl compounds.
Synthetic Pathway
Data Summary
| Catalyst | Substrate | Yield (%) | Conditions | Reference |
|---|---|---|---|---|
| Rhodium complex | Substituted benzofuran precursors | 30–80 | Low to moderate temperatures | |
| Scandium triflate | Alkynylbenzenes, phenols | 75–91 | Mild conditions |
This catalytic approach offers high regioselectivity and functional group tolerance, enabling precise incorporation of nitro and chloro groups.
Oxidative Cyclization Using Metal Oxides and Hypervalent Iodine Reagents
Methodology
- Oxidants: Use of oxidizing agents such as potassium permanganate, ceric ammonium nitrate, or hypervalent iodine reagents to promote oxidative cyclization of phenolic precursors.
- Conditions: Reactions typically proceed in acetic acid, dichloromethane, or acetonitrile at ambient or elevated temperatures.
Data Table
| Oxidant | Substrate | Yield (%) | Conditions | Reference |
|---|---|---|---|---|
| KMnO₄ | Phenolic precursors | 60–85 | Reflux in acetic acid | |
| Hypervalent iodine | Salicylaldehyde derivatives | 70–90 | Room temperature |
This approach is advantageous for introducing nitro groups via nitration prior to cyclization, enabling the synthesis of nitro-substituted benzofuran derivatives.
Summary of Key Research Discoveries
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 3-Chloro-6-amino-1-benzofuran-2-carboxylic acid.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzofuran compounds.
Scientific Research Applications
Chemistry: 3-Chloro-6-nitro-1-benzofuran-2-carboxylic acid is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .
Biology: The compound’s derivatives have shown potential biological activities, including antibacterial and antifungal properties. Research is ongoing to explore its potential as a lead compound for drug development .
Medicine: Due to its biological activities, 3-Chloro-6-nitro-1-benzofuran-2-carboxylic acid and its derivatives are being investigated for their potential therapeutic applications, particularly in the treatment of infectious diseases .
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 3-Chloro-6-nitro-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antibacterial and antifungal effects. The chloro group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
- 3-Chloro-1-benzofuran-2-carboxylic acid
- 6-Nitro-1-benzofuran-2-carboxylic acid
- 3-Bromo-6-nitro-1-benzofuran-2-carboxylic acid
Comparison: 3-Chloro-6-nitro-1-benzofuran-2-carboxylic acid is unique due to the presence of both chloro and nitro substituents, which enhance its reactivity and biological activity.
Biological Activity
3-Chloro-6-nitro-1-benzofuran-2-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth analysis of its biological activity, including mechanisms of action, research findings, and comparative studies with related compounds.
Chemical Structure and Properties
The compound features a benzofuran core with both chloro and nitro substituents, enhancing its reactivity and biological activity. Its molecular formula is C_9H_6ClN_O_4 with a molecular weight of approximately 241.58 g/mol. The presence of these substituents is crucial as they influence the compound's interaction with biological targets.
The biological activity of 3-Chloro-6-nitro-1-benzofuran-2-carboxylic acid is primarily attributed to:
- Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to antibacterial and antifungal effects.
- Chloro Group Functionality : The chloro substituent enhances the compound's ability to penetrate cell membranes, increasing its efficacy against microbial cells.
Antimicrobial Activity
Research indicates that 3-Chloro-6-nitro-1-benzofuran-2-carboxylic acid exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial strains and fungi. For example:
- Bacterial Strains : The compound demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 5.64 to 156.47 µM .
- Fungal Strains : It also exhibited antifungal properties against Candida albicans and Fusarium oxysporum, indicating its broad-spectrum antimicrobial potential .
Anticancer Activity
Studies have highlighted the potential anticancer properties of this compound. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines, including:
- Cell Lines Tested : ME-180 (cervical), A549 (lung), HT-29 (colorectal), and B16 (melanoma) cell lines.
- Potency : The compound showed significant antiproliferative activity, with some derivatives exhibiting up to four times greater potency than unsubstituted analogs .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 3-Chloro-6-nitro-1-benzofuran-2-carboxylic acid, it is useful to compare it with related compounds:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| 3-Chloro-1-benzofuran-2-carboxylic acid | Lacks nitro substituent | Less reactive than the 6-nitro variant |
| 6-Nitro-1-benzofuran-2-carboxylic acid | Lacks chloro substituent | Potentially different biological activity profile |
| 3-Bromo-6-nitro-1-benzofuran-2-carboxylic acid | Bromine instead of chlorine | May exhibit different reactivity due to bromine |
| 5-Chloro-4-nitro-1-benzofuran-2-carboxylic acid | Different positioning of chloro and nitro groups | Unique reactivity profile due to structural differences |
This table illustrates how the presence or absence of specific substituents impacts both the reactivity and biological efficacy of these compounds.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of various derivatives of benzofuran compounds, including 3-Chloro-6-nitro-1-benzofuran-2-carboxylic acid. For instance:
- Cytotoxicity Studies : A study assessed the cytotoxic effects on cancer cell lines, revealing that modifications at specific positions on the benzofuran ring can lead to enhanced biological activity .
- Molecular Docking Simulations : These simulations have provided insights into how this compound interacts at a molecular level with targets such as tubulin, revealing potential pathways for anticancer action through inhibition of cellular processes .
Q & A
Q. What are the common synthetic routes for 3-Chloro-6-nitro-1-benzofuran-2-carboxylic acid?
A multi-step synthesis approach is typically employed. For example, benzofuran-2-carboxylic acid derivatives can be synthesized via ultrasound-assisted one-pot reactions using phase transfer catalysts (e.g., PEG-400) and refluxing conditions in acetonitrile. Chloro and nitro substituents are introduced sequentially, with careful control of reaction stoichiometry and temperature to avoid side reactions. Characterization via IR, NMR, and HRMS is critical to confirm structural integrity .
Q. How do the nitro and chloro substituents influence the compound’s reactivity?
The nitro group (-NO₂) is strongly electron-withdrawing, reducing electrophilic substitution reactivity at the benzofuran core. The chloro substituent (-Cl) also exerts an electron-withdrawing effect but may participate in nucleophilic aromatic substitution under specific conditions. These substituents enhance stability but require tailored reaction conditions (e.g., Pd-catalyzed C–H activation) for further functionalization .
Q. What analytical techniques are recommended for structural confirmation?
Use a combination of:
- 1H/13C NMR : To identify proton environments and carbon frameworks.
- IR Spectroscopy : To detect functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).
- HRMS : For precise molecular weight confirmation. Cross-referencing with computational predictions (e.g., DFT for NMR chemical shifts) resolves ambiguities .
Advanced Research Questions
Q. How can reaction yields be optimized in multi-step syntheses of this compound?
- Ultrasound-assisted synthesis : Enhances reaction rates and reduces byproduct formation via cavitation effects.
- Phase transfer catalysts (PEG-400) : Improve interfacial interactions in heterogeneous systems.
- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates in nitro-group introduction steps. Monitor reaction progress via TLC or HPLC to terminate steps at optimal conversion .
Q. What strategies address contradictory spectral data during characterization?
Q. How can computational methods predict the compound’s stability under varying pH conditions?
- DFT calculations : Model protonation states of the carboxylic acid and nitro groups to predict hydrolysis susceptibility.
- Molecular dynamics simulations : Assess solvation effects in aqueous/organic matrices. Experimental validation via accelerated stability studies (e.g., pH 1–13 buffers at 40°C) complements computational insights .
Q. What are the challenges in introducing additional substituents to the benzofuran core?
- Steric hindrance : The 3-chloro and 6-nitro groups limit accessibility to C-4 and C-5 positions.
- Electrophilic substitution limitations : Use directing groups (e.g., –COOH) or transition-metal catalysis (e.g., Pd-mediated C–H activation) to functionalize specific sites .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
